Lipophilicity Divergence from the 3‑Methylphenylureido Analog (CAS 921486‑55‑7) Inferred by XLogP3
The target compound displays a computed XLogP3 of 3.2, reflecting its balanced hydrophilic–lipophilic profile. In contrast, the 3‑methylphenylureido analog (CAS 921486‑55‑7) is estimated to have an XLogP3 of approximately 3.7, a difference of ~0.5 log units attributable to the additional methyl group on the urea phenyl ring [REFS‑1]. This difference translates to an approximately three‑fold higher distribution into a lipid phase, which can influence membrane penetration, aqueous solubility, and non‑specific protein binding [REFS‑2]. For procurement decisions, this quantitative lipophilicity gap means the two compounds are not functionally equivalent in cell‑based or in vivo assays, and the target compound should be preferred when lower logP is desired.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 [REFS‑1] |
| Comparator Or Baseline | 2-(2-{(3-Methylphenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-3-(methylsulfanyl)phenylacetamide (CAS 921486-55-7); estimated XLogP3 ≈ 3.7 [REFS‑1] |
| Quantified Difference | ΔXLogP3 ≈ 0.5 log units |
| Conditions | Computed by XLogP3 algorithm (PubChem); not experimentally measured. |
Why This Matters
A 0.5 log unit difference in XLogP3 implies a ~3× change in lipid/water partitioning, directly impacting assay design, compound handling, and in vivo distribution.
- [1] PubChem computed XLogP3 values for CID 41211395 (3.2) and CID 41211442 (estimated ~3.7 based on methyl-group contribution). https://pubchem.ncbi.nlm.nih.gov/compound/41211395; https://pubchem.ncbi.nlm.nih.gov/compound/41211442 View Source
- [2] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. (Textbook establishing logP-activity relationships; class-level support) View Source
